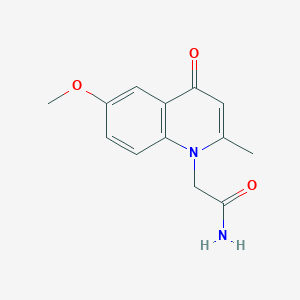
5-(4-aminophenyl)-2-Piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-aminophenyl)-2-Piperidinone: is an organic compound that features a piperidinone ring substituted with an aminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-aminophenyl)-2-Piperidinone typically involves the reaction of 4-aminobenzoyl chloride with piperidinone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(4-aminophenyl)-2-Piperidinone can undergo oxidation reactions to form corresponding nitro or quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro or quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted piperidinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(4-aminophenyl)-2-Piperidinone is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and polymers.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of 5-(4-aminophenyl)-2-Piperidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .
Comparación Con Compuestos Similares
- 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione
- 5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazole
- 3-aryl-5-aminobiphenyl substituted [1,2,4]triazolo[4,3-c]quinazoline
Comparison: Compared to these similar compounds, 5-(4-aminophenyl)-2-Piperidinone is unique due to its piperidinone ring structure, which imparts different chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specific pharmaceuticals and advanced materials .
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
5-(4-aminophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H14N2O/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-2,4-5,9H,3,6-7,12H2,(H,13,14) |
Clave InChI |
GJEHKOSYLPKOCF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NCC1C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12117387.png)

![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)




![3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12117412.png)






